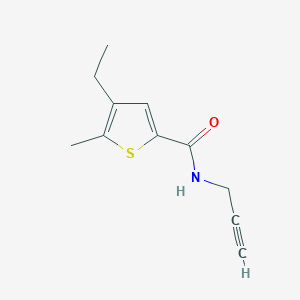![molecular formula C14H13N3OS B7537147 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide inhibits the activity of protein kinase C and mitogen-activated protein kinase by binding to their active sites. This binding prevents the enzymes from phosphorylating their substrates, which leads to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to have several biochemical and physiological effects. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide also inhibits the release of inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has also been shown to decrease the levels of reactive oxygen species, which makes it a potential therapeutic agent for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several advantages and limitations for lab experiments. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a potent inhibitor of protein kinase C and mitogen-activated protein kinase, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is also a fluorescent probe, which makes it a valuable tool for imaging cellular structures. However, 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has limited solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can be modified to improve its solubility in water, which would make it a more useful tool for studying cellular processes. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can also be modified to improve its selectivity for specific enzymes, which would make it a more valuable therapeutic agent. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can also be studied for its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several advantages and limitations for lab experiments, and there are several future directions for the study of 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide. Overall, 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has the potential to be a valuable tool for studying cellular processes and a valuable therapeutic agent for various diseases.
Métodos De Síntesis
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can be synthesized using different methods, and the most common method is the reaction of 4-cyano-N-(2-chloroethyl)benzamide with 2-methyl-1,3-thiazole-4-carbaldehyde in the presence of a base. The reaction yields 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide as a yellow solid, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to inhibit the activity of several enzymes, including protein kinase C and mitogen-activated protein kinase, which are involved in various cellular processes. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has also been studied for its potential as a fluorescent probe for imaging cellular structures.
Propiedades
IUPAC Name |
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-17-13(9-19-10)6-7-16-14(18)12-4-2-11(8-15)3-5-12/h2-5,9H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBURKMWZGHSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)





![4-[(E)-3-quinoxalin-2-ylprop-2-enoyl]piperazin-2-one](/img/structure/B7537116.png)

![2-fluoro-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537120.png)
![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)
